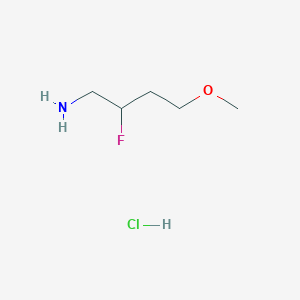
2-Fluoro-4-methoxybutan-1-amine hydrochloride
説明
This would typically include the compound’s systematic name, its common names, and its Chemical Abstracts Service (CAS) number. The compound’s uses and applications would also be mentioned.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its 3D structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Metabolic Pathways and Disposition
The compound has been studied for its metabolic pathways and disposition in the human body. Research conducted on a related compound, N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, a potent partial agonist at the γ-aminobutyric acid type A receptor complex, revealed insights into metabolic and disposition patterns. The study indicated that the compound was well-tolerated, with metabolic biotransformation occurring predominantly via oxidative deamination and minimally through aliphatic hydroxylation and carbamate formation. It highlighted the compound's oral clearance, consisting of renal and metabolic components, with active renal secretion also observed. The study provided valuable data on enzyme involvement in metabolic pathways, primarily mediated by monoamine oxidase-B (Shaffer et al., 2008).
Diagnostic Imaging and Brain Function Analysis
Research involving fluorine-18 labeled 2-fluoro-2-deoxyglucose (FDG) positron emission tomography (PET) has contributed significantly to understanding brain functional alterations and optimizing treatment strategies for neurometabolic diseases. One study reported on a patient with 4-hydroxybutyric aciduria, where FDG PET scans were utilized to assess and monitor the disease's progression and treatment efficacy. This study highlights the value of FDG PET scans in understanding brain metabolism and function, particularly in cases of neurometabolic diseases (Al-Essa et al., 2000).
Environmental Health and Exposure Analysis
Studies on perfluorinated compounds, including those related to 2-Fluoro-4-methoxybutan-1-amine hydrochloride, have focused on assessing human exposure and the potential health implications. For instance, research analyzing the body burden of different perfluorinated substances in adult populations has provided essential insights into exposure levels, health risks, and the effectiveness of measures to reduce exposure to these compounds. Such studies are crucial for understanding the environmental impact of these substances and informing public health decisions (Fromme et al., 2017).
Safety And Hazards
This would involve a discussion of the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions, such as new applications for the compound or new methods of synthesizing it.
特性
IUPAC Name |
2-fluoro-4-methoxybutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FNO.ClH/c1-8-3-2-5(6)4-7;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIXTPGUZANAIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxybutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



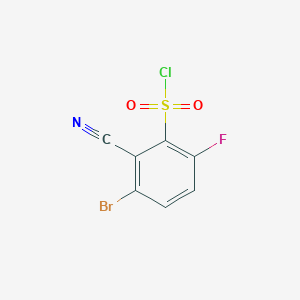
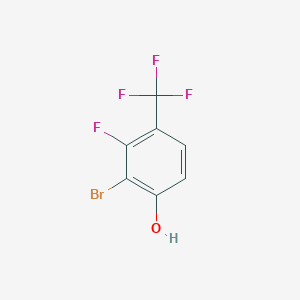
![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)
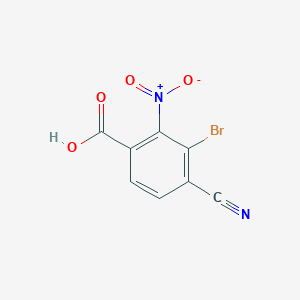
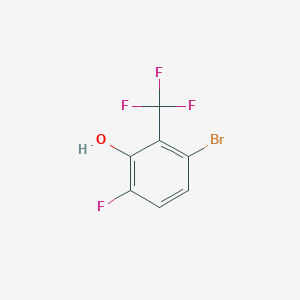
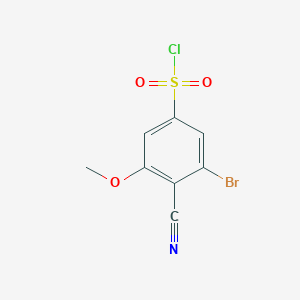
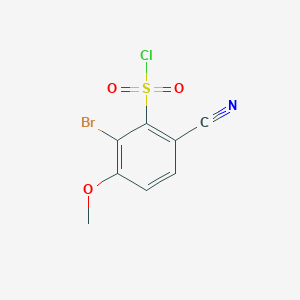
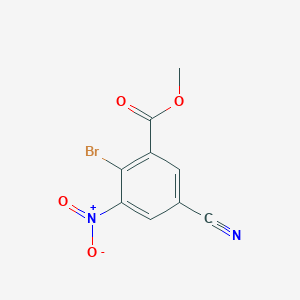
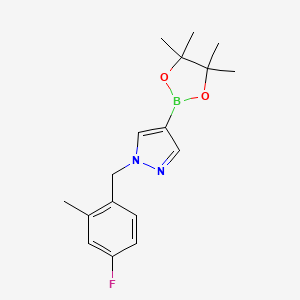
![trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484828.png)
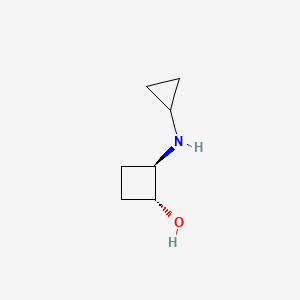
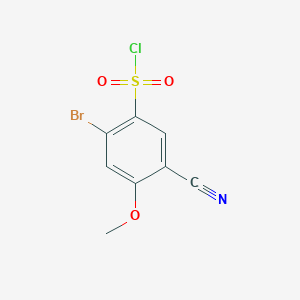
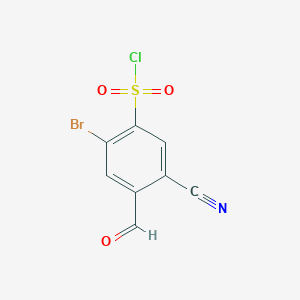
![1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol](/img/structure/B1484834.png)